molecular formula C5H10O2 B3010127 (3S,4R)-4-methyloxolan-3-ol CAS No. 1932424-95-7; 387357-58-6

(3S,4R)-4-methyloxolan-3-ol

Cat. No.: B3010127
CAS No.: 1932424-95-7; 387357-58-6
M. Wt: 102.133
InChI Key: FYIORKUEZVVKEL-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-methyloxolan-3-ol is a chiral compound with the molecular formula C5H10O2. It is also known as (3S,4R)-4-methyl-tetrahydrofuran-3-ol. This compound is characterized by its four-membered cyclic structure containing an oxygen atom, making it a member of the oxolane family. The presence of chiral centers at positions 3 and 4 gives rise to its stereoisomerism, which is crucial for its biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-methyloxolan-3-ol can be achieved through various methods. One common approach involves the reduction of 4-methyl-2,3-dihydrofuran using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions. Another method involves the catalytic hydrogenation of 4-methyl-2,3-dihydrofuran in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the desired enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-methyloxolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, H2 with palladium catalyst.

    Substitution: SOCl2, PBr3, and other nucleophilic reagents.

Major Products Formed

Scientific Research Applications

(3S,4R)-4-methyloxolan-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-4-methyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-4-methyloxolan-3-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral centers play a crucial role in its interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1932424-95-7; 387357-58-6

Molecular Formula

C5H10O2

Molecular Weight

102.133

IUPAC Name

(3S,4R)-4-methyloxolan-3-ol

InChI

InChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1

InChI Key

FYIORKUEZVVKEL-RFZPGFLSSA-N

SMILES

CC1COCC1O

solubility

not available

Origin of Product

United States

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